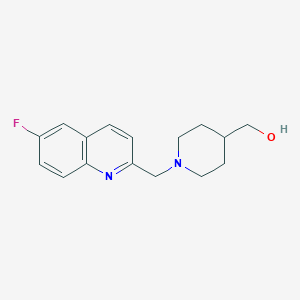
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((6-フルオロキノリン-2-イル)メチル)ピペリジン-4-イル)メタノールは、6位にフッ素原子が置換されたキノリン環、ピペリジン環、メタノール基を特徴とする化学化合物です。
準備方法
合成経路と反応条件
(1-((6-フルオロキノリン-2-イル)メチル)ピペリジン-4-イル)メタノールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、6-フルオロキノリンの調製から始まり、その後、ピペリジン基とメタノール基を導入するための反応を複数段階で行います。反応条件には、通常、触媒、溶媒、制御された温度の使用が含まれ、目的の生成物が高純度と高収率で得られるようにします。
工業生産方法
この化合物の工業生産には、実験室での合成方法のスケールアップが含まれる場合があります。これには、反応条件の最適化、工業用グレードの溶媒と試薬の使用、大型反応器の使用が含まれます。プロセスには、結晶化やクロマトグラフィーなどの精製工程も含まれており、最終生成物が要求される仕様を満たしていることを保証します。
化学反応の分析
反応の種類
(1-((6-フルオロキノリン-2-イル)メチル)ピペリジン-4-イル)メタノールは、次のようなさまざまな化学反応を起こすことができます。
酸化: メタノール基は、アルデヒドまたはカルボン酸に酸化される可能性があります。
還元: キノリン環は、特定の条件下で還元されてジヒドロキノリン誘導体を生成することができます。
置換: キノリン環上のフッ素原子は、他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、しばしば塩基の存在下で置換反応で使用されます。
主な生成物
酸化: キノリンカルボン酸誘導体の生成。
還元: ジヒドロキノリン誘導体の生成。
置換: さまざまな置換キノリン誘導体の生成。
科学的研究の応用
(1-((6-フルオロキノリン-2-イル)メチル)ピペリジン-4-イル)メタノールは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的標的との潜在的な相互作用について研究されています。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に使用されます。
作用機序
(1-((6-フルオロキノリン-2-イル)メチル)ピペリジン-4-イル)メタノールの作用機序には、特定の分子標的との相互作用が含まれます。キノリン環はDNAにインターカレーションして、転写と複製プロセスに影響を与える可能性があります。ピペリジン環は、神経伝達物質受容体と相互作用して、シグナル伝達経路に影響を与える可能性があります。正確な分子標的と経路はまだ調査中です。
類似化合物の比較
類似化合物
キノリン誘導体: クロロキンやキニーネなど、キノリン環を特徴とする化合物。
ピペリジン誘導体: ピペリジンそのものやそのさまざまな置換体などの化合物。
独自性
(1-((6-フルオロキノリン-2-イル)メチル)ピペリジン-4-イル)メタノールは、フッ素化キノリン環とピペリジン部分の組み合わせにより独自性を持っています。この組み合わせは、異なる化学的および生物学的特性を与え、研究および潜在的な治療的用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Uniqueness
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is unique due to the combination of the fluorinated quinoline ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H19FN2O |
|---|---|
分子量 |
274.33 g/mol |
IUPAC名 |
[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C16H19FN2O/c17-14-2-4-16-13(9-14)1-3-15(18-16)10-19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,10-11H2 |
InChIキー |
NSZXVOQAXHHDAX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)CC2=NC3=C(C=C2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)

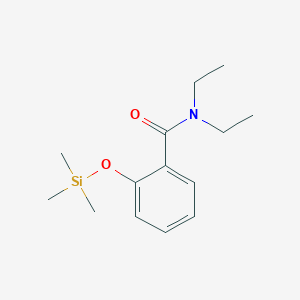
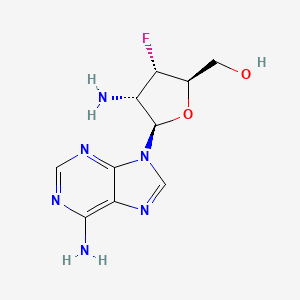
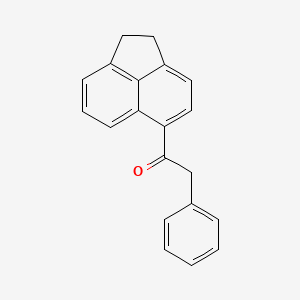

![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


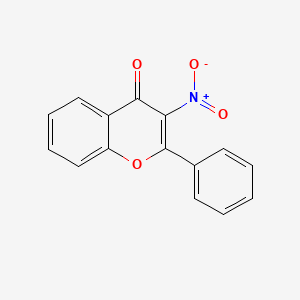
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
